
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the pyrrolidine ring. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The quinoline oxygen and pyrrolidine nitrogen serve as potential sites for nucleophilic substitution. Key findings include:
-
Quinoline Oxygen Reactivity : Under acidic conditions, the quinolin-2-yloxy group undergoes substitution with primary amines (e.g., methylamine, benzylamine) at 80–100°C, yielding 2-aminoquinoline derivatives.
-
Pyrrolidine Ring Opening : Treatment with strong nucleophiles (e.g., NaN₃, KCN) in polar aprotic solvents leads to ring-opening at the pyrrolidine nitrogen, forming linear chains with azide or cyanide substituents.
Reaction | Conditions | Major Product | Yield (%) | Source |
---|---|---|---|---|
Quinoline O-substitution | HCl/EtOH, 80°C, 6h | 2-(Benzylamino)quinoline adduct | 68–72 | |
Pyrrolidine N-substitution | DMF, NaN₃, 120°C, 12h | Azide-functionalized diketone | 55 |
Oxidation and Reduction Reactions
The diketone backbone and heterocyclic moieties participate in redox transformations:
-
Diketone Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 1,4-diketone to 1,4-diols at 50 psi, preserving the quinoline system.
-
Quinoline Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms quinoline N-oxide derivatives, enhancing electrophilicity at the C-3 position .
Process | Reagent/System | Product | Selectivity | Source |
---|---|---|---|---|
Diketone reduction | H₂ (50 psi), Pd/C, EtOAc | 1,4-Diol derivative | >90% | |
Quinoline oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Quinoline N-oxide | 82% |
Cyclocondensation Reactions
The 1,4-diketone participates in cyclization with nitrogen nucleophiles:
-
Pyrazole Formation : Reacts with hydrazines (e.g., phenylhydrazine) in acetic acid to form 1,3,5-trisubstituted pyrazoles via Knorr-type cyclization . Microwave-assisted methods improve yields (Table 2).
-
Pyrrole Synthesis : Condensation with primary amines (e.g., aniline) under Dean-Stark conditions yields pyrrolo[1,2-a]quinoline derivatives .
Substrate | Conditions | Cyclized Product | Yield (%) | Source |
---|---|---|---|---|
Phenylhydrazine | AcOH, Δ, 4h | 1,3,5-Triarylpyrazole | 70 | |
Phenylhydrazine | MW, 150W, 15min | Same product | 88 |
Cross-Coupling Reactions
The quinoline system enables transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Brominated derivatives (prepared via NBS) react with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃, achieving biaryl structures with >75% efficiency .
-
Buchwald-Hartwig Amination : Palladium-catalyzed amination introduces secondary amines at the quinoline C-3 position .
Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Source |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH | 4-Methoxyphenylboronic acid | 78 | |
Buchwald amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Piperidine | 65 |
Biological Alkylation/Acylation
The compound demonstrates reactivity in enzyme-mediated modifications:
-
Glutathione Conjugation : Thiol group addition to the α,β-unsaturated diketone (under physiological pH) forms covalent adducts, a proposed mechanism for its metabolic detoxification .
-
Acetylation : Reacts with acetyl-CoA analogs in cytochrome P450 models, forming O-acetylated metabolites .
Stability and Degradation Pathways
Critical stability data under various conditions:
Condition | Observation | Half-Life | Source |
---|---|---|---|
Aqueous HCl (1M, 25°C) | Hydrolysis of pyrrolidine ring | 2.5h | |
UV light (254nm) | [4+2] Cycloaddition between quinoline and diketone | N/A | |
Alkaline pH (NaOH 0.1M) | Enolate formation with air oxidation | <1h |
Wissenschaftliche Forschungsanwendungen
Biological Activities
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione has been studied for various biological activities:
1. Anticancer Properties
- Several studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers .
- The mechanism of action often involves the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .
2. Antimicrobial Activity
- Research indicates that compounds related to this compound demonstrate antimicrobial properties against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria .
- The effectiveness against resistant strains makes it a candidate for further development as an antimicrobial agent.
3. Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds such as quinoline N-oxides and quinoline carboxylic acids.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Uniqueness
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione is unique due to its specific combination of a quinoline moiety and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Biologische Aktivität
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione is a compound of significant interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a pyrrolidine structure through an ether bond, with a diketone functional group. Its chemical formula is C₂₁H₂₃N₃O₃, and it exhibits characteristics typical of both quinoline and pyrrolidine derivatives.
Antitumor Activity
Research has indicated that compounds similar to this compound possess notable antitumor properties. For instance, quinoline derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation. This inhibition can lead to decreased tumor growth in various cancer models .
Antimicrobial Effects
Several studies have highlighted the antimicrobial potential of quinoline derivatives. For example, compounds with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also exhibit antimicrobial properties .
Anti-inflammatory Properties
The anti-inflammatory activity of quinoline-based compounds has been well-documented. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests that the compound may contribute to anti-inflammatory effects in various biological systems .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- mTOR Inhibition : Similar compounds have been shown to inhibit mTOR kinase activity at low concentrations, leading to reduced phosphorylation of downstream targets involved in cell growth and survival .
- Antioxidant Activity : Some studies suggest that quinoline derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory responses or microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related quinoline derivative in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro tests against various bacterial strains revealed that derivatives similar to this compound exhibited strong antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Data Tables
Eigenschaften
IUPAC Name |
1-phenyl-4-(3-quinolin-2-yloxypyrrolidin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-21(18-7-2-1-3-8-18)11-13-23(27)25-15-14-19(16-25)28-22-12-10-17-6-4-5-9-20(17)24-22/h1-10,12,19H,11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLMXQCRARNUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.